molecular formula C17H12NNaO2 B7777937 sodium;1-oxido-4,6-diphenylpyridin-2-one

sodium;1-oxido-4,6-diphenylpyridin-2-one

Cat. No.: B7777937
M. Wt: 285.27 g/mol
InChI Key: TUDVVGUIPOXHGU-UHFFFAOYSA-N
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Description

Compound “sodium;1-oxido-4,6-diphenylpyridin-2-one” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields

Preparation Methods

    Hydrolysis: The compound can be synthesized through the hydrolysis of specific precursors under controlled conditions.

    Oxidation: Oxidation reactions are often employed to achieve the desired chemical structure.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Compound “sodium;1-oxido-4,6-diphenylpyridin-2-one” undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed under specific conditions to modify its chemical structure.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reactions often conducted at controlled temperatures and pressures.

    Major Products: The reactions yield various products depending on the reagents and conditions used.

Scientific Research Applications

Compound “sodium;1-oxido-4,6-diphenylpyridin-2-one” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “sodium;1-oxido-4,6-diphenylpyridin-2-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound “sodium;1-oxido-4,6-diphenylpyridin-2-one” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups can be identified using databases like PubChem.

    Uniqueness: The unique chemical structure and properties of “this compound” make it distinct from other compounds, offering specific advantages in its applications.

Properties

IUPAC Name

sodium;1-oxido-4,6-diphenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12NO2.Na/c19-17-12-15(13-7-3-1-4-8-13)11-16(18(17)20)14-9-5-2-6-10-14;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDVVGUIPOXHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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